2-Acetylcyclopentanone vs. 2-Acetylcyclohexanone: Alkaline Cleavage Mode and Yield Comparison
Under hot 10% NaOH alkaline cleavage conditions, 2-acetylcyclopentanone undergoes ring opening to form a keto acid in 85-90% yield. In contrast, the six-membered ring analog, 2-acetylcyclohexanone, exhibits a significantly reduced tendency for ring opening, yielding the corresponding keto acid in only 60-64% yield. Larger ring analogs (2-acetylcycloheptanone and 2-acetylcyclooctanone) undergo exclusive side-chain cleavage with no ring opening [1]. This quantitative difference in cleavage mode and efficiency is critical for synthetic route design.
| Evidence Dimension | Alkaline cleavage (ring opening) yield |
|---|---|
| Target Compound Data | 85-90% yield of ring-opened keto acid |
| Comparator Or Baseline | 2-Acetylcyclohexanone: 60-64% yield of ring-opened keto acid; 2-Acetylcycloheptanone/cyclooctanone: 0% ring opening (100% side-chain cleavage) |
| Quantified Difference | Absolute yield difference of +21% to +30% for ring opening compared to 2-acetylcyclohexanone; qualitative difference in reaction pathway vs. larger rings |
| Conditions | Hot 10% sodium hydroxide solution, 0.1-0.5 mole scale, isolated as 2,4-dinitrophenylhydrazones or distilled keto acids |
Why This Matters
This data defines the synthetic utility of 2-acetylcyclopentanone for applications requiring ring-opened products, differentiating it from its six-membered analog which yields less of the corresponding keto acid.
- [1] Hamrick, P. J., Jr., Hauser, C. F., & Hauser, C. R. (1959). Influence of Ring Size and 2-Methyl Substituent on Two Modes of Alkaline Cleavage of 2-Acylcyclanones. The Journal of Organic Chemistry, 24(5), 583–585. View Source
